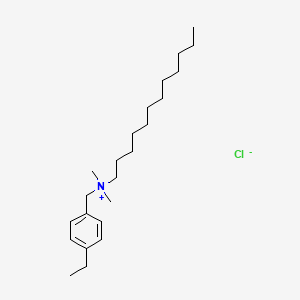

Dodecyl(ethylbenzyl)dimethylammonium chloride

Vue d'ensemble

Description

Dodecyl(ethylbenzyl)dimethylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant. It is known for its antimicrobial properties, making it a common ingredient in disinfectants and sanitizers. The compound’s chemical formula is C23H42ClN, and it is often utilized in various industrial and household cleaning products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dodecyl(ethylbenzyl)dimethylammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of dodecylamine with ethylbenzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through processes such as distillation and crystallization to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dodecyl(ethylbenzyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions may yield oxidized forms of the compound .

Applications De Recherche Scientifique

Antimicrobial and Disinfectant Properties

DEBDAC exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it suitable for use as a disinfectant in various settings, including healthcare facilities and industrial environments.

- Mechanism of Action : The antimicrobial effect of DEBDAC is primarily attributed to its ability to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis. This disruption also interferes with membrane-bound enzymes and dissipates the proton motive force essential for bacterial survival .

- Usage in Healthcare : DEBDAC is utilized in cleaning agents for hospitals, dental clinics, and surgical environments. It is effective in sterilizing surgical instruments and disinfecting surfaces prone to microbial contamination .

- Case Study : A study highlighted the use of DEBDAC in a hospital setting where it significantly reduced microbial load on surfaces, thus minimizing infection rates among patients undergoing surgery .

Industrial Applications

DEBDAC finds extensive use in various industrial applications due to its surfactant properties.

- Oil and Gas Industry : In oil fields, DEBDAC acts as a corrosion inhibitor and microbe control agent, helping to manage biofouling and microbial-induced corrosion in pipelines .

- Textile Industry : It serves as an antistatic agent and emulsifier in textile processing, enhancing fabric properties while reducing static cling during manufacturing .

- Water Treatment : DEBDAC is employed in water treatment facilities to control algae growth and maintain water quality in industrial cooling systems .

Environmental Impact and Safety Concerns

While DEBDAC is effective as a biocide, concerns regarding its environmental impact have been raised.

- Toxicity Studies : Research indicates that exposure to sub-lethal concentrations of DEBDAC can disrupt gut microbiota in honeybees, leading to significant ecological implications . This highlights the need for careful management of its application to prevent adverse environmental effects.

- Human Health Risks : Case reports have documented respiratory issues linked to the use of products containing quaternary ammonium compounds (QACs), including DEBDAC. These reports emphasize the importance of proper handling and ventilation when using such disinfectants in enclosed spaces .

Regulatory Status

DEBDAC has been categorized by regulatory bodies such as the FDA as a Category III antiseptic active ingredient. This classification indicates that while it has recognized antimicrobial properties, further testing is required to fully assess its safety and efficacy for specific applications .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Healthcare | Disinfectants for surgical instruments | Reduces infection rates |

| Oil & Gas | Corrosion inhibitor, microbe control | Essential for pipeline maintenance |

| Textile Processing | Antistatic agent, emulsifier | Enhances fabric properties |

| Water Treatment | Algaecide for cooling systems | Maintains water quality |

| Environmental Research | Studies on ecological impacts | Highlights potential risks |

Mécanisme D'action

The antimicrobial action of dodecyl(ethylbenzyl)dimethylammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayers, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Benzalkonium chloride: Widely used in disinfectants and antiseptics, known for its effectiveness against a variety of pathogens.

Uniqueness

Dodecyl(ethylbenzyl)dimethylammonium chloride stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various formulations .

Activité Biologique

Dodecyl(ethylbenzyl)dimethylammonium chloride, commonly referred to as DDBAC, is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, effects on various organisms, and implications for environmental and human health.

DDBAC exhibits its biological activity primarily through the disruption of microbial cell membranes. The cationic nature of DDBAC allows it to interact with the negatively charged components of bacterial membranes, leading to:

- Disruption of Lipid Bilayers : DDBAC integrates into the lipid bilayer, causing structural changes that result in cell lysis and death.

- Interference with Membrane-Bound Enzymes : By disrupting membrane integrity, DDBAC affects enzymes critical for cellular functions, further contributing to microbial death.

- Dissipation of Proton Motive Force : This disruption leads to a loss of energy potential across the membrane, impairing ATP synthesis and overall cellular metabolism .

1. Insects

Research has shown that DDBAC enhances the penetration of insecticides like chlorpyrifos in insects such as Spodoptera exigua. While it does not inhibit detoxification enzymes like cytochrome P450 or glutathione S-transferases, it significantly improves the cuticle penetration of chlorpyrifos. This suggests that DDBAC acts as a synergist rather than a direct insecticide .

2. Honeybees

Recent studies indicate that DDBAC exposure adversely affects honeybee health. In vivo experiments revealed:

- Histopathological Damage : Exposure to DDBAC resulted in significant damage to midgut tissues.

- Microbiome Disruption : There was a notable decrease in beneficial gut microbiota.

- Altered Lipid Composition : Lipidomics analysis showed reduced phospholipid levels crucial for cell membrane integrity and signaling pathways .

The study highlighted that even sub-lethal concentrations could lead to significant physiological impacts, raising concerns about the ecological risks associated with DDBAC use in agricultural settings.

3. Cytotoxicity Studies

Cytotoxic effects have been documented across various cell types. Long-term exposure to DDBAC has been linked to neurotoxic and genotoxic effects, including DNA damage and inhibition of cell division in both invertebrate and mammalian cells. These findings suggest potential risks for non-target organisms and humans exposed to environments contaminated with DDBAC .

Research Findings and Case Studies

Environmental Implications

The widespread use of DDBAC raises concerns regarding its environmental impact. Its persistence in ecosystems can lead to bioaccumulation and potential resistance development among microbial populations. Moreover, the adverse effects on beneficial insects such as honeybees highlight the need for careful management practices when using DDBAC in agricultural settings.

Propriétés

IUPAC Name |

dodecyl-[(4-ethylphenyl)methyl]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-5-7-8-9-10-11-12-13-14-15-20-24(3,4)21-23-18-16-22(6-2)17-19-23;/h16-19H,5-15,20-21H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDIFQKZWSOIBB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872365 | |

| Record name | Dodecyldimethyl(4-ethylbenzyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14351-42-9, 27479-28-3 | |

| Record name | Quaternium-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014351429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-dodecyl-ar-ethyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyldimethyl(4-ethylbenzyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl(ethylbenzyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGE94G6AGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.